![molecular formula C6N6O3 B100035 Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole CAS No. 16279-15-5](/img/structure/B100035.png)
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole (BTOD) is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, including material science, organic electronics, and biomedical research. BTOD is a tricyclic molecule that consists of three fused oxadiazole rings and a benzene ring, which gives it a rigid and planar structure.
Mecanismo De Acción
The mechanism of action of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole is not well understood, but it is believed to interact with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function. Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been shown to have a high affinity for DNA and RNA, which suggests that it may have potential applications in gene therapy and drug delivery.
Biochemical and Physiological Effects:
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been shown to have both biochemical and physiological effects. In vitro studies have shown that Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole can inhibit the growth of cancer cells and bacteria, which suggests that it may have potential applications in cancer therapy and antibiotic development. Additionally, Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole in lab experiments is its rigid and planar structure, which makes it an excellent building block for the synthesis of conjugated polymers and organic semiconductors. Additionally, Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been shown to have good solubility in various organic solvents, which makes it easy to handle and process. However, one of the main limitations of using Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole is its high cost and low availability, which can limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for research on Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole, including:
1. Development of new synthesis methods for Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole that are more efficient and cost-effective.
2. Investigation of the mechanism of action of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole at the molecular level to better understand its interactions with biological molecules.
3. Exploration of the potential applications of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole in gene therapy and drug delivery.
4. Development of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole-based materials with improved optoelectronic properties for use in organic electronics.
5. Investigation of the potential applications of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Conclusion:
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole is a unique and versatile molecule that has potential applications in various fields of science, including material science, organic electronics, and biomedical research. Its rigid and planar structure makes it an excellent building block for the synthesis of conjugated polymers and organic semiconductors, while its potential applications in gene therapy and drug delivery make it an exciting area of research for the future.
Métodos De Síntesis
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole can be synthesized using various methods, including cyclization reactions, condensation reactions, and oxidative coupling reactions. One of the most commonly used methods for synthesizing Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole is the oxidative coupling of 3,5-diamino-1,2,4-triazole with 2,4-diaminobenzoic acid in the presence of a palladium catalyst. This method has been shown to produce high yields of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole with good purity.
Aplicaciones Científicas De Investigación
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been extensively studied for its potential applications in various fields of science. In material science, Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been used as a building block for the synthesis of conjugated polymers and organic semiconductors, which have been shown to have excellent optoelectronic properties. In organic electronics, Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole-based materials have been used as active layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which have shown promising results in terms of efficiency and stability.
Propiedades
Número CAS |
16279-15-5 |
|---|---|
Nombre del producto |
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole |
Fórmula molecular |
C6N6O3 |
Peso molecular |
204.1 g/mol |
Nombre IUPAC |
4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C6N6O3/c7-1-2(8-13-7)4-6(12-15-11-4)5-3(1)9-14-10-5 |
Clave InChI |
AVIIOEOPBJOTOH-UHFFFAOYSA-N |
SMILES |
C12=NON=C1C3=NON=C3C4=NON=C24 |
SMILES canónico |
C12=NON=C1C3=NON=C3C4=NON=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



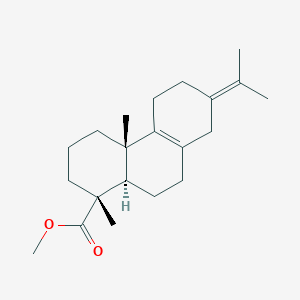



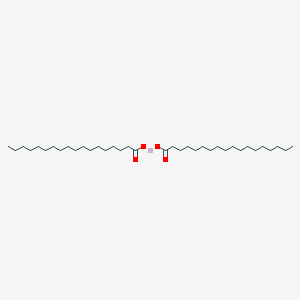
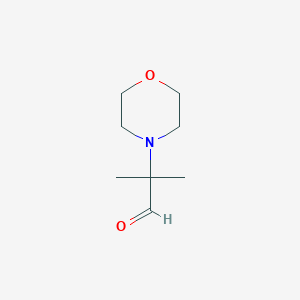
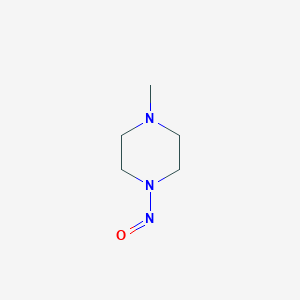
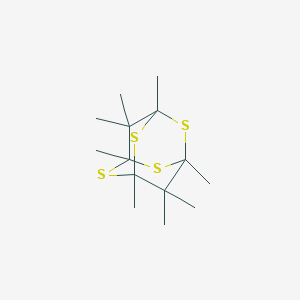
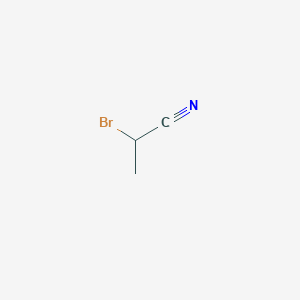
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)

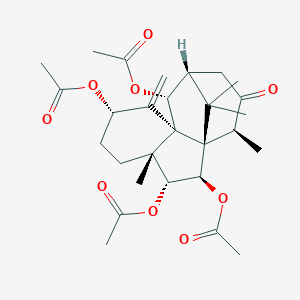
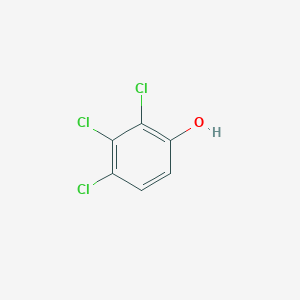
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)